molecular formula C10H9N3O2 B1432556 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1429505-75-8

5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1432556
CAS No.: 1429505-75-8
M. Wt: 203.2 g/mol
InChI Key: RULQLNSBLQCHLE-UHFFFAOYSA-N
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Description

5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position, a pyridinyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the pyridinyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, where a pyridinyl halide reacts with a pyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinyl ring or the carboxylic acid group, resulting in the formation of pyridine derivatives or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

    Oxidation: Formation of 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxaldehyde or 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-methanol or 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide.

    Substitution: Introduction of various functional groups leading to derivatives like 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-alkyl or 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-aryl compounds.

Scientific Research Applications

5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by mimicking or blocking natural ligands.

    Pathways Involved: The molecular targets and pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
  • 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group and the carboxylic acid group on the pyrazole ring can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQLNSBLQCHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (3.1 g) in ethanol (20 mL) were added sodium hydroxide (8.0 g) and water (10 mL), and the mixture was heated under reflux overnight. The solvent was evaporated under reduced pressure, the pH of the mixture was adjusted to with 2 N hydrochloric acid, and mixture was concentrated under reduced pressure. The obtained solid was collected by filtration and washed with water to give the title compound (2.4 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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